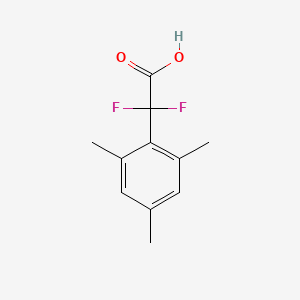

2,2-Difluoro-2-mesitylacetic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2,2-difluoro-2-(2,4,6-trimethylphenyl)acetic acid |

InChI |

InChI=1S/C11H12F2O2/c1-6-4-7(2)9(8(3)5-6)11(12,13)10(14)15/h4-5H,1-3H3,(H,14,15) |

InChI Key |

DMDVMNWJSQKUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2,2-Difluoro-2-mesitylacetic Acid

Executive Summary

The incorporation of difluoromethylene (–CF₂–) groups into aromatic frameworks is a cornerstone strategy in modern drug development and agrochemical design. The –CF₂– moiety acts as an isosteric and isoelectronic replacement for oxygen or carbonyl groups, significantly enhancing metabolic stability and lipophilicity. Among these building blocks, 2,2-Difluoro-2-mesitylacetic acid (CAS: 1436389-32-0) stands out. By combining the strong electron-withdrawing nature of the difluoroacetate group with the severe steric bulk of a mesityl (2,4,6-trimethylphenyl) ring, this compound serves as a highly specialized precursor for generating sterically hindered aryldifluoromethyl radicals in complex cascade cyclizations.

This whitepaper provides an authoritative, step-by-step guide to the mechanistic synthesis, physicochemical characterization, and downstream application of 2,2-difluoro-2-mesitylacetic acid.

Mechanistic Rationale for Synthetic Route Selection

The Steric Challenge of Direct Fluorination

Historically,

Copper-Mediated Cross-Coupling: The Preferred Route

To bypass this steric hindrance, a bottom-up construction methodology is required. The copper-mediated cross-coupling of 2-iodomesitylene with ethyl bromodifluoroacetate has emerged as the most reliable and high-yielding alternative . In this pathway, Cu(0) inserts into the C–Br bond of the acetate to form a highly reactive (ethoxycarbonyl)difluoromethylcopper(I) intermediate. Because the C–C bond formation occurs via oxidative addition and reductive elimination at the copper center, the reaction is significantly more tolerant of the mesityl group's steric bulk than direct nucleophilic fluorination.

Synthetic workflow for 2,2-Difluoro-2-mesitylacetic Acid via Cu-mediated cross-coupling.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to be self-validating, ensuring that researchers can verify the success of each intermediate stage before proceeding.

Step 1: Synthesis of Ethyl 2,2-Difluoro-2-mesitylacetate

Causality & Safety Note: The formation of the Cu–CF₂ species is highly exothermic (

-

Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Copper Activation: Add copper powder (2.5 equiv, ~14–25 μm particle size) and 40 mL of anhydrous DMSO. Heat the suspension to 60 °C under continuous stirring.

-

Intermediate Generation: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise over 20 minutes.

-

Self-Validation: You will observe a distinct exotherm. Monitor the internal temperature to ensure it does not exceed 65 °C. The mixture will transition to a dark, homogenous solution, confirming the formation of the[Cu-CF₂CO₂Et] complex.

-

-

Cross-Coupling: Once the exotherm subsides (approx. 30 minutes), add 2-iodomesitylene (1.0 equiv) dropwise. Maintain the reaction at 60 °C for 12 hours.

-

Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography (eluent: 2% EtOAc in petroleum ether) to yield ethyl 2,2-difluoro-2-mesitylacetate as a colorless oil.

Step 2: Saponification to 2,2-Difluoro-2-mesitylacetic Acid

Causality Note: Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH or KOH) to provide a mild saponification environment, preventing any potential degradation of the electron-deficient C–C bond adjacent to the CF₂ group.

-

Hydrolysis: Dissolve the purified ethyl 2,2-difluoro-2-mesitylacetate in a 3:1 mixture of THF and deionized H₂O (0.2 M concentration).

-

Base Addition: Add LiOH·H₂O (3.0 equiv) in one portion. Stir the mixture vigorously at room temperature for 4 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 9:1). The complete disappearance of the high-Rf ester spot validates total conversion.

-

-

Solvent Removal: Remove the THF under reduced pressure (rotary evaporation) without heating above 35 °C.

-

Acidification: Cool the remaining aqueous phase in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0.

-

Self-Validation: A white precipitate will immediately form upon reaching the acidic threshold, visually confirming the protonation of the carboxylate.

-

-

Isolation: Extract the aqueous suspension with EtOAc (3 × 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to yield 2,2-difluoro-2-mesitylacetic acid as a high-purity white solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical for downstream applications, particularly to ensure no residual ethyl ester remains. The quantitative data for the pure compound is summarized below.

| Parameter | Value | Analytical Significance |

| CAS Registry Number | 1436389-32-0 | Unique identifier for procurement and database cross-referencing. |

| Molecular Formula | C₁₁H₁₂F₂O₂ | Confirms the addition of the difluoromethylene bridge. |

| Molecular Weight | 214.21 g/mol | Used for stoichiometric calculations in subsequent radical reactions. |

| ¹H NMR (CDCl₃, 400 MHz) | Validates the intact mesityl ring and the presence of the carboxylic acid proton. | |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Diagnostic singlet confirming the gem-difluoro group adjacent to the mesityl ring. | |

| Physical State | White to off-white solid | Indicates high purity; unreacted starting materials or byproducts often present as yellow oils. |

Applications in Radical Chemistry and Drug Development

In modern synthetic chemistry, 2,2-difluoro-2-mesitylacetic acid is highly prized as a precursor for generating mesityldifluoromethyl radicals .

When subjected to silver-catalyzed oxidative conditions (e.g., AgNO₃ with potassium persulfate), the carboxylic acid undergoes a single-electron transfer (SET) to form a carboxyl radical, which rapidly extrudes CO₂. The resulting mesityldifluoromethyl radical is slightly electron-rich compared to a standard CF₃ radical. Because of the extreme steric bulk of the mesityl group, this radical is highly resistant to unwanted homodimerization. Instead, it efficiently undergoes intermolecular addition to unactivated double bonds, driving cascade aryldifluoromethylation/cyclization reactions—such as the synthesis of complex chroman-4-one derivatives used in medicinal chemistry .

Silver-promoted radical decarboxylation pathway for cascade cyclization applications.

References

-

Middleton, W. J.; Bingham, E. M. "

, -

Sato, K. et al. "Synthesis of Alkenyl- and Aryldifluoroacetate Using a Copper Complex from Ethyl Bromodifluoroacetate." Chemical and Pharmaceutical Bulletin, 1999.[Link]

-

Gonda, Z. et al. "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, 2018.[Link]

-

Wang, L. et al. "Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives." Molecules (via PMC), 2023.[Link]

Spectroscopic data of 2,2-Difluoro-2-mesitylacetic Acid (NMR, IR, MS)

Executive Summary & Compound Profile

2,2-Difluoro-2-mesitylacetic acid (CAS: 1436389-32-0) is a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.[1] It serves as a critical source of the aryldifluoromethyl motif, a lipophilic bioisostere of the ether oxygen or carbonyl group. This guide details the spectroscopic signature of the compound, providing researchers with the diagnostic data required for structural validation during synthesis and quality control.

Compound Identity

| Property | Detail |

| IUPAC Name | 2,2-Difluoro-2-(2,4,6-trimethylphenyl)acetic acid |

| Common Name | 2,2-Difluoro-2-mesitylacetic acid |

| CAS Number | 1436389-32-0 |

| Molecular Formula | |

| Molecular Weight | 214.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, |

Synthesis & Context

Understanding the synthesis is crucial for interpreting spectral impurities. The compound is typically generated via a copper-mediated cross-coupling of iodomesitylene with ethyl bromodifluoroacetate, followed by ester hydrolysis.

Figure 1: Synthetic pathway. Note that residual ester (ethyl signals in NMR) is a common impurity.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validation. The presence of the gem-difluoro group introduces characteristic splitting patterns in the Carbon-13 spectrum and a diagnostic signal in the Fluorine-19 spectrum.

Experimental Protocol:

-

Solvent:

(preferred for resolution) or -

Standard: TMS (0.00 ppm) for

;

A.

F NMR (376 MHz,

)

The fluorine spectrum is the quickest purity check.

-

Shift:

-103.0 to -106.0 ppm (approximate range). -

Multiplicity: Singlet.

-

Interpretation: Unlike many difluoro compounds, the

-carbon has no protons, so no

B.

H NMR (400 MHz,

)

The proton spectrum confirms the integrity of the mesityl group.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable with |

| Ar-H | 6.90 - 6.95 | Singlet | 2H | Aromatic protons (meta position). |

| o-CH3 | 2.35 - 2.45 | Singlet | 6H | Ortho-methyl groups (shielded by ring current). |

| p-CH3 | 2.25 - 2.30 | Singlet | 3H | Para-methyl group. |

Note: The steric bulk of the ortho-methyl groups prevents free rotation in some derivatives, but in the acid form at RT, the mesityl group typically appears symmetric.

C.

C NMR (100 MHz,

)

Carbon-13 is complex due to C-F coupling (

-

Carbonyl (C=O):

ppm. Appears as a triplet ( -

-Carbon (

-

Aromatic Carbons:

-

Ipso-C (attached to

): Triplet splitting ( -

Ortho-C (attached to Me): ~138 ppm.

-

Para-C (attached to Me): ~140 ppm.

-

Meta-C (CH): ~129 ppm.

-

-

Methyl Carbons: ~21.0 ppm (para) and ~20.5 ppm (ortho).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the stability of the difluorobenzyl motif.

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Molecular Ion: The acid readily deprotonates.

-

Observed Ion:

-

m/z: 213.1

-

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the primary pathway is decarboxylation.

Figure 2: Primary fragmentation pathway in negative ion mode.

Infrared Spectroscopy (IR)

IR is useful for solid-state identification (ATR method).

| Functional Group | Wavenumber ( | Intensity | Notes |

| O-H Stretch | 2800 - 3200 | Broad, Medium | Characteristic carboxylic acid "hump". |

| C=O Stretch | 1710 - 1740 | Strong, Sharp | Carbonyl absorption. Shifted slightly higher due to |

| C-F Stretch | 1100 - 1250 | Very Strong | Multiple bands; diagnostic for fluorinated motifs. |

| C=C Aromatic | 1450 - 1600 | Medium | Aromatic ring breathing modes. |

Experimental Protocols for Analysis

Protocol A: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without concentration effects.

-

Steps:

-

Weigh 10-15 mg of dry 2,2-Difluoro-2-mesitylacetic acid.

-

Dissolve in 0.6 mL of

(containing 0.03% TMS). -

Critical Step: If the solution is cloudy (due to trace inorganic salts from hydrolysis), filter through a small plug of glass wool directly into the NMR tube.

-

Acquire

(min 64 scans) first to verify purity, followed by

-

Protocol B: HR-MS Analysis

-

Objective: Confirm elemental composition.

-

Steps:

-

Prepare a 10 ppm stock solution in Methanol (HPLC grade).

-

Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Operate in Negative Mode (ESI-).

-

Look for m/z 213.073 (Calculated for

).

-

References

-

Primary Characterization Source: Sun, Q., et al. (2023). "Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes." Molecules, 28(8), 3578.[2] (Compound 2h).

- General Fluorine NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Synthesis Precursors: "Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate." PubChem Compound Summary.

Sources

The Gateway to Difluoromethyl Arenes: An In-depth Technical Guide to the Decarboxylation of α,α-Difluoroarylacetic Acids

Abstract

The difluoromethyl group (CF₂H) has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to modulate the physicochemical and biological properties of parent molecules. The decarboxylation of readily accessible α,α-difluoroarylacetic acids represents a powerful and versatile strategy for the introduction of this valuable moiety. This technical guide provides a comprehensive exploration of the core mechanisms underpinning this transformation, with a focus on silver-catalyzed, copper-catalyzed, and photoredox-mediated pathways. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Decarboxylative Difluoromethylation

The substitution of a hydrogen atom or a hydroxyl group with a difluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and broadly applicable methods for the synthesis of difluoromethylated arenes is of paramount importance. Traditional approaches often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and limited substrate scope.

The decarboxylative functionalization of α,α-difluoroarylacetic acids has surfaced as an elegant and highly effective alternative. These substrates are typically stable, crystalline solids that can be prepared from readily available starting materials. Their decarboxylation provides a direct and atom-economical route to the corresponding difluoromethylated arenes, proceeding through radical intermediates that can be harnessed in a variety of subsequent bond-forming reactions. This guide will dissect the key mechanistic pathways that drive this transformation, offering a detailed understanding for both seasoned researchers and those new to the field.

Mechanistic Pathways: A Deep Dive into the Core Chemistry

The decarboxylation of α,α-difluoroarylacetic acids is predominantly a radical-mediated process. The choice of catalyst and reaction conditions dictates the specific mechanism of radical generation and subsequent functionalization.

Silver-Catalyzed Decarboxylation: A Classic Approach

Silver(I) salts, often in conjunction with a persulfate oxidant such as potassium persulfate (K₂S₂O₈), are workhorse catalysts for the decarboxylation of carboxylic acids. The mechanism is believed to proceed through the following key steps:

-

Formation of a Silver(I) Carboxylate: The α,α-difluoroarylacetic acid reacts with the Ag(I) salt to form a silver carboxylate intermediate.

-

Oxidation to Silver(II): The persulfate oxidant oxidizes the Ag(I) species to a highly reactive Ag(II) intermediate.

-

Single Electron Transfer (SET) and Decarboxylation: The Ag(II) carboxylate undergoes an intramolecular single electron transfer, leading to the formation of a carboxyl radical and regenerating Ag(I). This carboxyl radical is unstable and rapidly extrudes carbon dioxide to generate the key α,α-difluoroarylmethyl radical.

-

Functionalization: This radical can then be trapped by a variety of radical acceptors to form the desired product. For instance, in an allylation reaction, the radical adds to an allyl sulfone, followed by elimination of the sulfonyl group.

Copper-Catalyzed Decarboxylation: Versatility and C-H Functionalization

Copper catalysts offer a complementary and often more versatile approach to the decarboxylation of α,α-difluoroarylacetic acids. Copper can mediate a range of transformations, including cross-coupling and C-H functionalization reactions. A plausible mechanism for a copper-catalyzed decarboxylative coupling reaction is as follows:

-

Ligand Exchange: The α,α-difluoroarylacetic acid displaces a ligand on the copper catalyst to form a copper(II) carboxylate complex.

-

Decarboxylation: This complex undergoes thermal or oxidant-induced decarboxylation to generate an aryl-copper(II) intermediate and a difluoromethyl radical.

-

Reductive Elimination or Radical Capture: The subsequent steps can vary. In some cases, the difluoromethyl radical can be captured by a substrate. In other pathways, a copper(III) intermediate may be formed, which then undergoes reductive elimination to form the C-C or C-heteroatom bond.

Recent studies have highlighted the ability of copper to catalyze the conversion of aliphatic carboxylic acids to their difluoromethylated analogs, a process that is believed to involve alkyl radicals.[1][2]

Photoredox-Catalyzed Decarboxylation: A Mild and Green Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions. The decarboxylation of α,α-difluoroarylacetic acids is well-suited to this technology. A typical photoredox cycle involves the following steps:[3][4]

-

Excitation of the Photocatalyst: A photocatalyst (PC), often a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

-

Single Electron Transfer (SET): The excited photocatalyst can be either oxidized or reduced. In the context of decarboxylation, an oxidative quenching pathway is common. The excited photocatalyst is oxidized by an electron acceptor, generating a more highly oxidizing species (PC⁺).

-

Oxidation of the Carboxylate: The PC⁺ is a potent oxidant and can accept an electron from the deprotonated α,α-difluoroarylacetic acid (carboxylate). This generates a carboxyl radical.

-

Decarboxylation and Radical Formation: As in the other mechanisms, the carboxyl radical rapidly loses CO₂ to form the α,α-difluoroarylmethyl radical.

-

Catalyst Regeneration and Product Formation: The reduced photocatalyst is regenerated in the catalytic cycle, and the α,α-difluoroarylmethyl radical reacts with a suitable partner to yield the final product.

Data Presentation: A Comparative Overview

The choice of catalytic system significantly impacts the efficiency and substrate scope of the decarboxylative difluoromethylation. The following tables provide a summary of representative examples.

Table 1: Silver-Catalyzed Decarboxylative Allylation of α,α-Difluoroarylacetic Acids [5]

| Entry | Aryl Group (Ar) in ArCF₂COOH | Allyl Sulfone | Yield (%) |

| 1 | Phenyl | Phenyl allyl sulfone | 85 |

| 2 | 4-Methylphenyl | Phenyl allyl sulfone | 82 |

| 3 | 4-Methoxyphenyl | Phenyl allyl sulfone | 78 |

| 4 | 4-Chlorophenyl | Phenyl allyl sulfone | 88 |

| 5 | 2-Naphthyl | Phenyl allyl sulfone | 75 |

Reaction conditions: α,α-difluoroarylacetic acid (0.2 mmol), allyl sulfone (0.32 mmol), Ag₂CO₃ (20 mol%), K₂S₂O₈ (0.2 mmol), in H₂O (2 mL) at 60 °C for 12 h.

Table 2: Copper-Catalyzed Decarboxylative Difluoromethylation of Carboxylic Acids [1]

| Entry | Carboxylic Acid | Difluoromethylating Agent | Yield (%) |

| 1 | Adamantanecarboxylic acid | (DMPU)₂Zn(CF₂H)₂ | 98 |

| 2 | Cyclohexanecarboxylic acid | (DMPU)₂Zn(CF₂H)₂ | 95 |

| 3 | Phenylacetic acid | (DMPU)₂Zn(CF₂H)₂ | 85 |

| 4 | (4-Chlorophenyl)acetic acid | (DMPU)₂Zn(CF₂H)₂ | 89 |

Reaction conditions typically involve a copper(I) salt, a ligand, and a difluoromethyl source in a suitable solvent at elevated temperatures.

Table 3: Photoredox-Catalyzed Hydroaryldifluoromethylation of Alkenes [3]

| Entry | α,α-Difluoroarylacetic Acid | Alkene | Yield (%) |

| 1 | 2,2-Difluoro-2-phenylacetic acid | Styrene | 75 |

| 2 | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | Styrene | 82 |

| 3 | 2,2-Difluoro-2-(4-chlorophenyl)acetic acid | 4-Methylstyrene | 78 |

| 4 | 2,2-Difluoro-2-phenylacetic acid | 1-Octene | 65 |

Reaction conditions typically involve a photocatalyst, a hypervalent iodine reagent, and a light source in an organic solvent.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be required for specific substrates.

General Procedure for Silver-Catalyzed Decarboxylative Allylation[5]

-

To a reaction vial equipped with a magnetic stir bar, add the α,α-difluoroarylacetic acid (0.2 mmol, 1.0 equiv), allyl sulfone (0.32 mmol, 1.6 equiv), silver carbonate (Ag₂CO₃, 0.04 mmol, 20 mol%), and potassium persulfate (K₂S₂O₈, 0.2 mmol, 1.0 equiv).

-

Add deionized water (2 mL) to the vial.

-

Seal the vial and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

General Procedure for Photoredox-Catalyzed Hydroaryldifluoromethylation[3]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the α,α-difluoroarylacetic acid (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a hypervalent iodine reagent (e.g., PIDA, 1.2 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the appropriate anhydrous solvent (e.g., acetonitrile, 2 mL) via syringe.

-

Place the reaction tube approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).

-

Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

The decarboxylation of α,α-difluoroarylacetic acids has matured into a robust and highly valuable strategy for the synthesis of difluoromethylated arenes. The diverse array of catalytic systems, including those based on silver, copper, and photoredox catalysis, provides chemists with a powerful toolkit to effect this transformation under a range of conditions. The radical nature of these reactions opens up a vast chemical space for further functionalization, making this methodology particularly attractive for late-stage diversification in drug discovery programs.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems, including the use of earth-abundant metals and the exploration of novel photoredox catalysts with enhanced quantum yields. Furthermore, the application of these decarboxylative strategies to the synthesis of increasingly complex and biologically active molecules will undoubtedly continue to be a major driving force in the field. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only apply these methods effectively but also to contribute to their future evolution.

References

-

Yang, B., Xu, X.-H., & Qing, F.-L. (2016). Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Organic Letters, 18(22), 5956–5959. [Link]

-

Lee, J. W., Zheng, W., Morales-Rivera, C. A., & Lectka, T. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 10(11), 3217–3222. [Link]

-

Yang, B., Xu, X.-H., & Qing, F.-L. (2016). Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. PubMed, 27805825. [Link]

-

Yang, B., Xu, X.-H., & Qing, F.-L. (2016). Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Figshare. [Link]

-

Postnikov, P. S., & Meier, M. A. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

-

Zeng, X., Yan, W., Zacate, S. B., Chao, T.-H., Sun, X., Cao, Z., Bradford, K. G. E., Paeth, M., Tyndall, S. B., Yang, K., Kuo, T.-C., Cheng, M.-J., & Liu, W. (2019). Copper-Catalyzed Decarboxylative Difluoromethylation. ResearchGate. [Link]

-

Zeng, X., Yan, W., Zacate, S. B., Chao, T.-H., Sun, X., Cao, Z., Bradford, K. G. E., Paeth, M., Tyndall, S. B., Yang, K., Kuo, T.-C., Cheng, M.-J., & Liu, W. (2019). Copper-Catalyzed Decarboxylative Difluoromethylation. PubMed, 31282666. [Link]

-

Zeng, X., Yan, W., Zacate, S. B., Chao, T.-H., Sun, X., Cao, Z., Bradford, K. G. E., Paeth, M., Tyndall, S. B., Yang, K., Kuo, T.-C., Cheng, M.-J., & Liu, W. (2019). Copper-Catalyzed Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(29), 11398–11403. [Link]

-

Hofmann, J., & Van der Vlugt, J. I. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

-

Li, X., Zhang, R., Zhang, X., Zhu, P., & Yao, T. (2020). Silver‐Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. ResearchGate. [Link]

-

Wang, G., Yuan, Y., Wu, H., Wang, S., & Li, Y. (2016). Silver-catalyzed decarboxylative radical allylation of α,α-difluoroarylacetic acids for the construction of CF2–allyl bonds. Organic & Biomolecular Chemistry, 14(34), 8020–8024. [Link]

-

Li, X., Zhang, R., Zhang, X., Zhu, P., & Yao, T. (2020). Silver‐Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. Scilit. [Link]

-

Hofmann, J., & Van der Vlugt, J. I. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(4), 2110–2119. [Link]

-

Yasu, Y., Koike, T., & Akita, M. (2013). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols. Angewandte Chemie International Edition, 52(16), 4431–4434. [Link]

-

Chen, F., & Hashmi, A. S. K. (2016). Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents. Organic Letters, 18(12), 2880–2882. [Link]

-

Chen, F., & Hashmi, A. S. K. (2016). Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents. Figshare. [Link]

-

Li, X., Zhang, R., Zhang, X., Zhu, P., & Yao, T. (2020). Silver-Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water. PubMed, 32056375. [Link]

-

Chen, F., & Hashmi, A. S. K. (2016). Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents. PubMed, 27276189. [Link]

-

Zhang, Y., Li, Z., & Wang, J. (2017). Copper-Catalyzed Decarboxylative Difluoroalkylation and Perfluoroalkylation of α,β-Unsaturated Carboxylic Acids. The Journal of Organic Chemistry, 82(1), 597–605. [Link]

-

Li, Z., Zhang, Y., & Wang, J. (2016). Merging photoredox with copper catalysis: decarboxylative difluoroacetylation of α,β-unsaturated carboxylic acids with ICF2CO2Et. Chemical Communications, 52(83), 12353–12356. [Link]

-

Zhang, P., & Li, B. (2020). Copper-Catalyzed Decarboxylative Functionalization of Conjugated β,γ-Unsaturated Carboxylic Acids. Accounts of Chemical Research, 53(11), 2635–2649. [Link]

Sources

- 1. Copper-Catalyzed Decarboxylative Difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

The Mesityl Group's Defining Influence on the Reactivity of 2,2-Difluoro-2-mesitylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role the mesityl group plays in modulating the chemical reactivity of 2,2-Difluoro-2-mesitylacetic Acid. While specific literature on this exact molecule is sparse, this paper synthesizes fundamental principles of physical organic chemistry to elucidate the profound steric and electronic effects of the mesityl substituent. By examining analogous chemical systems and well-established reaction mechanisms, we will forecast the reactivity of 2,2-Difluoro-2-mesitylacetic Acid in key transformations such as deprotonation, esterification, and acid chloride formation. This guide serves as a predictive framework for researchers seeking to incorporate this sterically encumbered, fluorinated building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the unique properties of the gem-difluoro and mesityl moieties are of significant interest.

Introduction: A Molecule of Contrasting Properties

2,2-Difluoro-2-mesitylacetic Acid is a fascinating molecule that marries the strong electron-withdrawing nature of a gem-difluoro group with the significant steric bulk of a mesityl (2,4,6-trimethylphenyl) group. The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethylene (CF2) unit, in particular, is often utilized as a bioisostere for a carbonyl group or to lock in specific molecular conformations.[2]

The mesityl group, on the other hand, is renowned for its substantial steric presence, which can dramatically influence reaction rates and even alter reaction pathways.[3][4] This guide will dissect the interplay of these contrasting features to provide a comprehensive understanding of the reactivity of 2,2-Difluoro-2-mesitylacetic Acid.

The Dual Nature of the Mesityl Group: Steric Hindrance and Electronic Effects

The reactivity of 2,2-Difluoro-2-mesitylacetic Acid is fundamentally governed by the inherent properties of its constituent parts: the mesityl group, the gem-difluoro group, and the carboxylic acid functionality.

The Dominant Steric Influence

The most prominent characteristic of the mesityl group is its profound steric bulk. The two ortho-methyl groups effectively shield the benzylic carbon and, by extension, the adjacent carboxylic acid group. This steric hindrance is a critical determinant in any reaction that requires nucleophilic attack at the carbonyl carbon or the α-carbon.[3]

Diagram 1: Steric Shielding in 2,2-Difluoro-2-mesitylacetic Acid

Caption: Steric shielding of the carboxylic acid group by the ortho-methyl groups of the mesityl substituent.

Subtle Electronic Contributions

While sterically dominant, the electronic effects of the mesityl group cannot be disregarded. The three methyl groups are weakly electron-donating through induction and hyperconjugation. This electron donation to the aromatic ring can slightly influence the acidity of the carboxylic acid. Generally, electron-donating groups decrease the acidity of benzoic acids by destabilizing the carboxylate anion.[5] However, in the case of 2,2-Difluoro-2-mesitylacetic Acid, the powerful electron-withdrawing inductive effect of the two fluorine atoms at the α-position will have a much more significant impact on the acidity of the carboxylic acid.[6]

Predicted Reactivity in Key Transformations

The unique combination of steric and electronic factors in 2,2-Difluoro-2-mesitylacetic Acid will dictate its behavior in common organic reactions.

Acidity and Deprotonation

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The gem-difluoro group at the α-position will exert a strong electron-withdrawing inductive effect, stabilizing the negative charge on the carboxylate and thereby increasing the acidity of the carboxylic acid compared to a non-fluorinated analogue.[6] The electron-donating methyl groups of the mesityl substituent will have a minor, opposing effect.

Table 1: Predicted pKa Comparison

| Compound | Key Substituents | Predicted pKa | Rationale |

| Phenylacetic Acid | Phenyl | ~4.3 | Baseline |

| 2,2-Difluoro-2-phenylacetic Acid | Phenyl, 2x F | Lower than Phenylacetic Acid | Strong -I effect of fluorine atoms stabilizes the carboxylate. |

| Mesitylacetic Acid | Mesityl | Slightly higher than Phenylacetic Acid | Weak +I effect of methyl groups destabilizes the carboxylate. |

| 2,2-Difluoro-2-mesitylacetic Acid | Mesityl, 2x F | Slightly higher than 2,2-Difluoro-2-phenylacetic Acid | The dominant -I effect of the fluorine atoms will make it a strong acid, but the +I effect of the mesityl group will slightly reduce its acidity compared to the phenyl analogue. |

Deprotonation with a suitable base (e.g., sodium hydroxide, sodium bicarbonate) should proceed readily due to the enhanced acidity conferred by the fluorine atoms. The steric hindrance of the mesityl group is unlikely to impede the approach of a small base to the acidic proton of the carboxyl group.

Esterification: A Sterically Challenged Transformation

Esterification of 2,2-Difluoro-2-mesitylacetic Acid is expected to be significantly challenging due to the steric hindrance around the carbonyl carbon.

The acid-catalyzed Fischer esterification with an alcohol will likely be very slow. The tetrahedral intermediate formed upon nucleophilic attack of the alcohol on the protonated carbonyl is highly sterically congested, leading to a high activation energy for the reaction.

Diagram 2: Steric Hindrance in Fischer Esterification

Caption: The highly congested tetrahedral intermediate in the Fischer esterification of 2,2-Difluoro-2-mesitylacetic Acid.

To overcome the steric barrier, more reactive reagents and specialized conditions would be necessary.

Protocol 1: Esterification via the Acid Chloride (Theoretical)

-

Acid Chloride Formation: Convert 2,2-Difluoro-2-mesitylacetic Acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Due to the steric hindrance, this step itself may require elevated temperatures.

-

Esterification: React the resulting acid chloride with the desired alcohol in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct. The high reactivity of the acid chloride should facilitate the reaction even with the steric hindrance.

Protocol 2: Steglich Esterification (Theoretical)

This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This approach activates the carboxylic acid in situ, allowing for esterification under milder conditions that may be more amenable to sterically hindered substrates.

Formation of the Acid Chloride

The conversion of 2,2-Difluoro-2-mesitylacetic Acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is anticipated to be slower than for a less hindered carboxylic acid.[7] The initial step of the reaction involves the attack of the carboxylic acid oxygen on the sulfur or carbonyl carbon of the chlorinating agent. While the steric bulk of the mesityl group may slow this step, the reaction is generally robust and should proceed, possibly requiring more forcing conditions (e.g., higher temperature, longer reaction time).

Decarboxylation

Decarboxylation of α,α-difluoro-α-arylacetic acids can be a synthetically useful transformation. This process typically proceeds through a radical pathway and can be initiated by photoredox catalysis or with a suitable oxidant. The stability of the resulting difluoromethyl radical will be influenced by the mesityl group. The electron-donating nature of the methyl groups on the aromatic ring could slightly destabilize an adjacent radical, but this effect is likely to be minor. The feasibility of decarboxylation would need to be determined experimentally, but it presents a potential route to difluoromethylated mesitylene derivatives.

Applications in Drug Discovery and Materials Science

The unique structural features of 2,2-Difluoro-2-mesitylacetic Acid make it a potentially valuable building block in several areas of research:

-

Medicinal Chemistry: The incorporation of a difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. The steric bulk of the mesityl group can be exploited to probe the steric tolerance of enzyme active sites or receptor binding pockets.

-

Materials Science: Fluorinated organic molecules are of interest for their unique electronic and physical properties. The rigid and bulky nature of the mesityl group could be used to control the packing and morphology of organic materials.

-

Asymmetric Catalysis: The mesityl group is often employed as a bulky directing group in asymmetric catalysis to achieve high levels of stereocontrol.[3] Derivatives of 2,2-Difluoro-2-mesitylacetic Acid could serve as chiral ligands or auxiliaries.

Conclusion

The reactivity of 2,2-Difluoro-2-mesitylacetic Acid is a study in contrasts. The powerful electron-withdrawing effect of the gem-difluoro group renders the carboxylic acid proton highly acidic. Conversely, the formidable steric hindrance imposed by the ortho-methyl groups of the mesityl substituent severely restricts access to the carbonyl carbon, making reactions such as esterification particularly challenging.

This guide has provided a predictive framework for understanding and manipulating the reactivity of this unique molecule. By leveraging this understanding, researchers can devise effective synthetic strategies to incorporate 2,2-Difluoro-2-mesitylacetic Acid and its derivatives into novel pharmaceuticals, advanced materials, and innovative catalytic systems. Experimental validation of the principles outlined herein will undoubtedly pave the way for new and exciting applications of this sterically demanding, fluorinated building block.

References

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Wikipedia. (2023). Mesitylene. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Quora. (2020). Why do electron withdrawing groups increase the acidity of carboxylic acids? Retrieved from [Link]

-

Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (2025). How Thermodynamic, Electronic, and Steric Factors Influence Mesitylcopper Oligomers. Retrieved from [Link]

-

ResearchGate. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

Sources

Engineering Next-Generation Therapeutics: Potential Biological Activities of 2,2-Difluoro-2-mesitylacetic Acid Derivatives

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. Among fluorinated building blocks, 2,2-Difluoro-2-mesitylacetic acid (CAS: 1436389-32-0) has emerged as a privileged precursor for the synthesis of highly functionalized heterocycles[1]. This whitepaper explores the mechanistic rationale, synthetic workflows, and potential biological activities of its downstream derivatives—specifically 3-(mesityldifluoromethyl)chroman-4-ones. These derivatives exhibit profound biological activities, acting as GPR119 agonists for metabolic diseases, anti-HIV agents, and anti-viral compounds[2].

By analyzing the causality behind the synthetic choices and the pharmacological impact of the difluoro-mesityl pharmacophore, this guide provides drug development professionals with a comprehensive framework for utilizing this unique building block.

Mechanistic Rationale: The Difluoro-Mesityl Pharmacophore

The biological efficacy of 2,2-difluoro-2-mesitylacetic acid derivatives is not accidental; it is the result of precise stereoelectronic engineering. The combination of a gem-difluoromethylene (

The Role of the gem-Difluoromethylene ( ) Group

The introduction of the

-

Metabolic Stability: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, preventing premature clearance.

-

Lipophilicity and Permeability: The

moiety increases the molecule's lipophilicity (LogP), enhancing passive diffusion across phospholipid bilayers, which is critical for reaching intracellular viral targets or membrane-bound receptors[2]. -

Conformational Locking: The highly electronegative fluorine atoms exert a strong inductive effect, restricting the rotational freedom of the adjacent carbon bonds and locking the molecule into a bioactive conformation.

Steric Shielding via the Mesityl Motif

While the

Synthetic Methodology: Radical Cascade Cyclization

To harness the biological potential of 2,2-difluoro-2-mesitylacetic acid, researchers employ a silver-promoted radical cascade aryldifluoromethylation/cyclization[2]. This method transforms the acid into a bioactive chroman-4-one scaffold via a single-electron transfer (SET) decarboxylation pathway.

Reaction Design & Causality

The use of silver nitrate (

Radical cascade synthesis of 3-(mesityldifluoromethyl)chroman-4-one derivatives.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 3-(mesityldifluoromethyl)chroman-4-one. It includes built-in validation checkpoints to ensure reproducibility and scientific integrity.

Reagents & Materials:

-

2,2-Difluoro-2-mesitylacetic acid (2.0 equiv, 0.4 mmol)[2]

-

2-Allyloxybenzaldehyde (1.0 equiv, 0.2 mmol)[2]

- (20 mol%, 0.04 mmol)[2]

- (2.0 equiv, 0.4 mmol)[2]

-

Solvent: DMSO /

(v/v = 2:1, 3.0 mL)[2]

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-allyloxybenzaldehyde, 2,2-difluoro-2-mesitylacetic acid,

, and -

Solvent Addition: Add 3.0 mL of the DMSO/

mixture. Causality Note: The mixed solvent is critical. DMSO dissolves the highly lipophilic mesityl substrate, while water is required to solubilize the inorganic persulfate and facilitate the generation of sulfate radical anions. -

Thermal Activation: Seal the tube and stir the mixture at 80 °C for 12 hours[2].

-

Validation Checkpoint (TLC Monitoring): After 4 hours, monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 5:1). The disappearance of the UV-active 2-allyloxybenzaldehyde spot (

) and the appearance of a new, lower -

Quenching & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate and wash with saturated aqueous

(3 × 10 mL) to remove unreacted acid and inorganic salts. -

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the final chroman-4-one derivative (Expected yield: ~55%)[2].

Biological Activities & Therapeutic Applications

The chroman-4-one scaffolds generated from 2,2-difluoro-2-mesitylacetic acid are not merely synthetic curiosities; they are privileged structures with documented efficacy across multiple therapeutic areas[2].

GPR119 Agonism in Metabolic Diseases

GPR119 is a G protein-coupled receptor expressed predominantly in pancreatic

GPR119 receptor activation pathway by chroman-4-one derivatives inducing insulin secretion.

Antiviral Efficacy (Anti-HIV & Anti-TMV)

Beyond metabolic diseases, 3-aryldifluoromethyl-containing chroman-4-ones exhibit notable antiviral properties. They have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2]. The steric bulk of the mesityl group forces the reverse transcriptase enzyme into an inactive conformation. Furthermore, these derivatives show potent inhibitory activity against the Tobacco Mosaic Virus (TMV), making them valuable leads in both human pharmacology and agrochemistry[2].

Quantitative Data Analysis

The table below summarizes the synthetic yields and corresponding biological target profiles for various derivatives synthesized via the radical cascade methodology. The data highlights how varying the steric and electronic properties of the starting difluoroacetic acid impacts the reaction efficiency and therapeutic utility[2].

| Substrate (Acid) | Radical Acceptor | Product Scaffold | Yield (%) | Primary Biological Target Profile |

| 2,2-Difluoro-2-mesitylacetic acid | 2-Allyloxybenzaldehyde | 3-(Mesityldifluoromethyl)chroman-4-one | 55% | GPR119 Agonist, Anti-HIV[2] |

| 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 2-Allyloxybenzaldehyde | 3-(4-MeO-Ph- | 81% | GPR119 Agonist[2] |

| 2,2-Difluoro-2-phenylacetic acid | 2-Allyloxybenzaldehyde | 3-(Phenyl- | 50% | Anti-TMV, Anti-HIV[2] |

| 2,2-Difluoro-2-(4-chlorophenyl)acetic acid | 2-Allyloxybenzaldehyde | 3-(4-Cl-Ph- | 60% | Anti-HIV[2] |

Note: The sterically hindered mesityl substrate yields a slightly lower conversion rate (55%) compared to the unhindered 4-methoxy derivative (81%), but offers superior metabolic stability and target specificity due to the protective steric shielding of the

Conclusion

2,2-Difluoro-2-mesitylacetic acid is far more than a simple reagent; it is a highly specialized architectural building block for modern drug discovery. By leveraging silver-promoted radical cascade cyclization, researchers can efficiently construct 3-(mesityldifluoromethyl)chroman-4-ones[2]. These derivatives harness the unique physicochemical properties of the difluoro-mesityl pharmacophore—combining metabolic resilience with precise steric targeting—to act as potent modulators of GPR119 and effective antiviral agents[2]. As the demand for metabolically stable, highly specific therapeutics grows, the application of this fluorinated building block will undoubtedly expand across novel pharmacological landscapes.

References

-

Hao, J., Jiang, H., et al. (2023). "Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives." Molecules, 28(8), 3578. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives via Silver-Promoted Radical Cascade Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Reagent: 2,2-Difluoro-2-mesitylacetic Acid (CAS: 1436389-32-0) Application: Late-stage functionalization, heterocycle synthesis, bioisostere integration

Scientific Background & Rationale

The chroman-4-one framework is a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceuticals[1]. In modern drug design, the introduction of a difluoromethylene (–CF₂–) group is a highly sought-after structural modification. The –CF₂– moiety acts as a lipophilic bioisostere for oxygen atoms and carbonyl groups, significantly enhancing a drug candidate's metabolic stability, membrane permeability, and binding affinity[2].

Historically, synthesizing difluoromethylene-containing chroman-4-ones required expensive transition-metal photocatalysts (e.g., Ruthenium or Iridium complexes) or harsh deoxyfluorination reagents like DAST[1]. To circumvent these limitations, a highly efficient, silver-promoted radical cascade aryldifluoromethylation/cyclization has been developed[3].

This application note details the use of 2,2-Difluoro-2-mesitylacetic acid as a radical precursor. Despite the significant steric hindrance imparted by the mesityl (2,4,6-trimethylphenyl) group, this reagent successfully undergoes oxidative decarboxylation to generate an electron-rich aryldifluoromethyl radical, which subsequently drives a cascade cyclization with 2-allyloxybenzaldehydes to form complex 3-substituted chroman-4-ones[1].

Mechanistic Insights: The Radical Cascade

Understanding the causality behind the reaction conditions is critical for troubleshooting and scaling. The transformation relies on a carefully balanced single-electron transfer (SET) network[4].

-

Oxidative Initiation: The catalytic cycle is initiated by the interaction between Silver(I) nitrate (AgNO₃) and Potassium persulfate (K₂S₂O₈). The persulfate acts as a terminal oxidant, converting Ag(I) to a highly active Ag(II) or Ag(III) species while generating sulfate radical anions (SO₄•⁻)[4].

-

Decarboxylation: The active silver species promotes the oxidative decarboxylation of 2,2-difluoro-2-mesitylacetic acid. The loss of CO₂ is thermodynamically favorable and irreversibly generates the mesityldifluoromethyl radical (Intermediate I)[4].

-

Intermolecular Addition: Unlike electron-deficient trifluoromethyl (•CF₃) radicals, the aryldifluoromethyl radical is slightly electron-rich. This polarity matching facilitates its rapid addition to the unactivated C=C double bond of 2-allyloxybenzaldehyde, forming an alkyl radical (Intermediate II)[1].

-

Intramolecular Cyclization: Intermediate II undergoes a rapid 6-exo-trig or 6-endo-trig intramolecular cyclization by attacking the pendant carbonyl group, yielding an alkoxy radical (Intermediate III), which is subsequently oxidized and deprotonated to yield the final chroman-4-one[4].

Figure 1: Plausible radical cascade mechanism for the aryldifluoromethylation/cyclization.

Reaction Optimization & Causality

The success of this protocol hinges on the precise combination of solvent, oxidant, and catalyst. The table below summarizes the optimization parameters that validate the chosen standard protocol[1],[5],[4].

| Parameter Tested | Variation | Yield Impact | Causality / Scientific Rationale |

| Solvent System | CH₃CN/H₂O (1:3) | Optimal (55%) | Water dissolves the inorganic salts (K₂S₂O₈, AgNO₃), while CH₃CN solubilizes the highly lipophilic mesityl substrate. The 1:3 ratio provides the perfect biphasic/micellar interface for radical transfer. |

| Solvent System | EtOH/H₂O or DMSO/H₂O | Lower | Alternative organic co-solvents fail to stabilize the radical intermediates effectively or result in poor solubility of the sterically hindered acid[1]. |

| Oxidant | K₂S₂O₈ (2.0 equiv) | Optimal | Provides the necessary oxidation potential to drive the Ag(I)/Ag(II) cycle. |

| Oxidant | None | 0% | Without a terminal oxidant, the catalytic cycle cannot initiate[5]. |

| Oxidant Amount | 1.75 or 2.25 equiv | Reduced | Deviation from 2.0 equivalents disrupts the redox balance, leading to incomplete conversion or over-oxidation side products[4]. |

| Catalyst | AgNO₃ (20 mol%) | Optimal | Essential for lowering the activation energy of the decarboxylation step. |

| Catalyst | None | Trace | Persulfate alone is insufficient to efficiently decarboxylate the sterically hindered 2,2-difluoro-2-mesitylacetic acid[5]. |

Experimental Protocol

This methodology describes the synthesis of 3-(mesityldifluoromethyl)chroman-4-one derivatives on a 0.20 mmol scale[4].

Materials and Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Allyloxybenzaldehyde | 162.19 | 1.0 | 32.4 mg (0.20 mmol) | Starting Material |

| 2,2-Difluoro-2-mesitylacetic acid | 214.21 | 1.5 | 64.3 mg (0.30 mmol) | Radical Precursor |

| Potassium Persulfate (K₂S₂O₈) | 270.32 | 2.0 | 108.1 mg (0.40 mmol) | Terminal Oxidant |

| Silver Nitrate (AgNO₃) | 169.87 | 0.2 | 6.8 mg (0.04 mmol) | SET Catalyst |

| Acetonitrile (CH₃CN) | 41.05 | - | 0.5 mL | Organic Co-solvent |

| Deionized Water (H₂O) | 18.02 | - | 1.5 mL | Aqueous Co-solvent |

Step-by-Step Methodology

Self-Validation Checkpoint: Ensure all glassware is oven-dried and purged with nitrogen. AgNO₃ is light-sensitive; while strict darkness is not required, avoid direct, intense light exposure during setup.

-

Reagent Charging: To a clean, dry 10-mL round-bottom flask equipped with a magnetic stir bar, sequentially add 2-allyloxybenzaldehyde (32.4 mg, 0.20 mmol), 2,2-difluoro-2-mesitylacetic acid (64.3 mg, 0.30 mmol), K₂S₂O₈ (108.1 mg, 0.40 mmol), and AgNO₃ (6.8 mg, 0.04 mmol)[4].

-

Solvent Addition & Degassing: Add 2.0 mL of a pre-mixed CH₃CN/H₂O (v/v = 1:3) solvent system to the flask. Seal the flask with a rubber septum and purge the system with Nitrogen gas (N₂) for 3–5 minutes to displace oxygen, which can quench carbon-centered radicals[4].

-

Cascade Reaction: Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. Stir the biphasic mixture vigorously for exactly 4 hours. Note: Vigorous stirring is critical to ensure adequate mass transfer between the aqueous inorganic phase and the organic substrate phase.[4]

-

Reaction Quenching & Extraction: Remove the flask from the heat source and allow it to cool to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (4 × 5 mL).

-

Drying & Concentration: Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[4].

-

Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Petroleum Ether/Ethyl Acetate gradient) to isolate the pure 3-(mesityldifluoromethyl)chroman-4-one. Expected Yield: ~55%[1].

Figure 2: Step-by-step experimental workflow for the synthesis of chroman-4-one derivatives.

Summary & Applications in Drug Development

The utilization of 2,2-Difluoro-2-mesitylacetic acid in this silver-promoted radical cascade represents a highly efficient method for constructing complex, fluorinated heterocycles[1]. By avoiding expensive photocatalysts and utilizing mild, operationally simple conditions (AgNO₃/K₂S₂O₈ at 80 °C), drug development professionals can readily scale this reaction to synthesize diverse libraries of 3-aryldifluoromethyl-containing chroman-4-ones. The exceptional tolerance to steric hindrance demonstrated by the mesityl group underscores the robustness of the aryldifluoromethyl radical intermediate, paving the way for late-stage functionalization of complex APIs.

References

-

Sun, Q., Li, H., Chen, X., Hao, J., Deng, H., & Jiang, H. (2023). Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. Molecules, 28(8), 3578. Available at:[Link]

-

Lin, X., et al. (2022). Cobalt-catalyzed difluoroalkylation of tertiary aryl ketones for facile synthesis. (Referenced for the importance of difluoroalkylation in biologically active molecules). Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethylene Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The difluoromethylene (CF2) group, in particular, has garnered significant attention as a bioisostere for functionalities such as methylene, ether, ketone, and sulfone groups.[1][2][3][4] Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[1][5] Consequently, the development of robust and efficient synthetic methodologies for accessing molecules containing the aryldifluoromethyl motif is of paramount importance.

This guide provides a comprehensive overview and detailed protocol for a silver-promoted radical cascade aryldifluoromethylation/cyclization reaction. This method offers a convenient and effective route to synthesize complex heterocyclic structures, such as 3-aryldifluoromethyl-containing chroman-4-ones, from readily available starting materials.[5][6][7][8] This protocol avoids the use of expensive photocatalysts and proceeds under relatively mild conditions, making it an attractive strategy for both academic and industrial laboratories.[5][6]

Reaction Mechanism: A Step-by-Step Look into the Radical Cascade

The silver-promoted aryldifluoromethylation/cyclization proceeds through a radical cascade mechanism. The key steps involve the generation of an aryldifluoromethyl radical, its addition to an unactivated double bond, and subsequent intramolecular cyclization.

The reaction is initiated by the silver(I)-catalyzed oxidative decarboxylation of an α,α-difluoroarylacetic acid. In this process, silver nitrate (AgNO₃) acts as a catalyst, and a persulfate salt, typically potassium persulfate (K₂S₂O₈), serves as the oxidant.[5][6][9] The persulfate oxidizes Ag(I) to Ag(II), which then facilitates the single-electron transfer (SET) from the carboxylate of the α,α-difluoroarylacetic acid, leading to its decarboxylation and the formation of the key aryldifluoromethyl radical intermediate.

This highly reactive radical then adds to the unactivated alkene of a suitably positioned substrate, such as a 2-allyloxybenzaldehyde. This addition is followed by an intramolecular cyclization, which in the case of 2-allyloxybenzaldehydes, leads to the formation of a six-membered ring. The resulting radical intermediate is then oxidized, and subsequent tautomerization yields the final chroman-4-one product.

Control experiments have been conducted to support the involvement of a radical pathway. For instance, the addition of radical scavengers like TEMPO has been shown to inhibit the reaction.[5][8]

Sources

- 1. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives [mdpi.com]

- 9. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]

Application Note: 2,2-Difluoro-2-mesitylacetic Acid as a Difluoromethylating Agent in Radical Cascade Cyclizations

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale in Drug Discovery

The incorporation of gem-difluoromethylene (–CF₂–) groups into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry. Acting as a lipophilic bioisostere for oxygen atoms or carbonyl groups, the –CF₂– moiety enhances metabolic stability, membrane permeability, and binding affinity without drastically altering the molecule's spatial geometry ().

Historically, introducing a difluoromethyl group onto unactivated alkenes has been synthetically challenging due to the electron-deficient nature of fluoroalkyl radicals, which typically resist addition to non-nucleophilic double bonds (). 2,2-Difluoro-2-mesitylacetic acid emerges as a highly effective, bench-stable solid reagent to overcome this barrier. When subjected to silver-promoted oxidative decarboxylation, it serves as a reliable source of the mesityldifluoromethyl radical (ArCF₂•). The steric bulk of the mesityl group stabilizes the intermediate radical, suppressing unwanted homocoupling (dimerization) while maintaining sufficient reactivity to drive cascade cyclizations.

This application note details the use of 2,2-difluoro-2-mesitylacetic acid in a silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes to synthesize 3-(mesityldifluoromethyl)chroman-4-ones—a privileged heterocyclic scaffold in pharmacology ().

Mechanistic Causality: The Silver-Promoted Cascade

To successfully execute this protocol, one must understand the causality behind the reagent selection:

-

AgNO₃ (Promoter): Acts as a single-electron transfer (SET) agent. Ag(I) is oxidized to the highly active Ag(II) species, which is strictly required to abstract an electron from the difluoroarylacetic acid, triggering the release of CO₂.

-

K₂S₂O₈ (Oxidant): Used in stoichiometric excess (2.0 equivalents). Thermal homolytic cleavage of the persulfate O–O bond generates sulfate radical anions (SO₄•⁻). These not only drive the initial Ag(I) to Ag(II) oxidation but are also implicated in the final oxidative quenching of the cyclized intermediate.

-

Solvent System (CH₃CN/H₂O, 1:3 v/v): A counterintuitive but critical choice. The high aqueous ratio is mandatory to fully dissolve the inorganic salts (K₂S₂O₈ and AgNO₃) and stabilize the highly polar transition states of the radical cascade. Acetonitrile provides just enough solvation at the biphasic interface to keep the organic substrates engaged.

Figure 1: Silver-promoted radical cascade mechanism for chroman-4-one synthesis.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and spectroscopic checkpoints, researchers can verify the success of the cascade in real-time.

Reagents & Equipment

-

Substrate: 2-Allyloxybenzaldehyde (0.2 mmol, 1.0 equiv)

-

Difluoromethylating Agent: 2,2-Difluoro-2-mesitylacetic acid (0.4 mmol, 2.0 equiv)

-

Catalyst: AgNO₃ (0.04 mmol, 20 mol%)

-

Oxidant: K₂S₂O₈ (0.4 mmol, 2.0 equiv)

-

Solvent: CH₃CN/H₂O (1:3 v/v), 2.0 mL total volume

-

Hardware: 10 mL Schlenk tube, magnetic stirrer, oil bath set to 80 °C.

Step-by-Step Procedure

-

Reagent Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially add 2-allyloxybenzaldehyde (32.4 mg, 0.2 mmol), 2,2-difluoro-2-mesitylacetic acid (85.7 mg, 0.4 mmol), AgNO₃ (6.8 mg, 20 mol%), and K₂S₂O₈ (108.1 mg, 0.4 mmol).

-

Solvation: Add 2.0 mL of the pre-mixed CH₃CN/H₂O (1:3 v/v) solvent system. Causality Note: Do not alter this ratio; decreasing water content will precipitate the persulfate and halt the reaction.

-

Degassing: Purge the reaction vessel with Argon for 5 minutes. Causality Note: Dissolved oxygen acts as a potent radical scavenger and will prematurely terminate the ArCF₂• radical, drastically reducing yields.

-

Thermal Initiation: Seal the Schlenk tube and submerge it in an oil bath pre-heated to 80 °C. Stir vigorously (800 rpm) for 4 hours.

-

Aqueous Workup: Cool the mixture to room temperature. Dilute the reaction with ethyl acetate (10 mL). Wash the organic layer with saturated aqueous NaHCO₃ (5 mL) to neutralize any unreacted difluoroarylacetic acid, followed by brine (5 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: petroleum ether/ethyl acetate) to afford the target chroman-4-one.

Figure 2: Self-validating experimental workflow for radical cascade cyclization.

Validation & QC Checkpoints

-

Checkpoint 1 (Physical): Upon reaching 80 °C, continuous gas evolution (CO₂ bubbles) should be visible. This physically validates the successful Ag(II)-mediated SET and decarboxylation of the 2,2-difluoro-2-mesitylacetic acid. If no gas evolves, the K₂S₂O₈ may be degraded, or the silver catalyst poisoned.

-

Checkpoint 2 (Spectroscopic): Run a crude ¹⁹F NMR before chromatography. The starting 2,2-difluoro-2-mesitylacetic acid exhibits a distinct –CF₂– signal. Successful conversion is validated by the disappearance of this peak and the emergence of a new shifted –CF₂– signal corresponding to the chroman-4-one product.

Quantitative Reaction Scope & Substituent Effects

The electronic and steric properties of the gem-difluoroarylacetic acid dictate the efficiency of the radical generation and subsequent addition. The table below summarizes the quantitative yields and causal observations for various difluoromethylating agents under these standardized conditions ().

| Substrate (α,α-Difluoroarylacetic acid) | Target Product | Yield (%) | Causality / Mechanistic Observation |

| 2,2-Difluoro-2-(4-methylphenyl)acetic acid | 3aa | 73 | Electron-donating group (EDG) stabilizes the radical; highest overall yield. |

| 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 3ab | 70 | Strong EDG facilitates the initial SET step and enhances radical stability. |

| 2,2-Difluoro-2-(4-chlorophenyl)acetic acid | 3ak | 60 | Mild electron-withdrawing groups (EWG) are well tolerated in the cascade. |

| 2,2-Difluoro-2-mesitylacetic acid | 3ah | 55 | Steric hindrance from the ortho-methyls slightly reduces addition efficiency but prevents side-reactions. |

| 2,2-Difluoro-2-phenylacetic acid | 3ai | 50 | Represents the baseline reactivity for neutral, unhindered aryl groups. |

| 2,2-Difluoro-2-(4-nitrophenyl)acetic acid | 3ap | 0 | Strong EWG completely inhibits the Ag(II)-mediated SET process; no decarboxylation occurs. |

References

-

Title: Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives Source: Molecules URL: [Link]

-

Title: Selective difluoromethylation and monofluoromethylation reactions Source: Chemical Communications URL: [Link]

-

Title: Methods for the synthesis of gem-difluoromethylene compounds Source: Tetrahedron URL: [Link]

Application Note: Experimental Setup for Radical Reactions with 2,2-Difluoro-2-mesitylacetic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the generation and application of sterically hindered aryldifluoromethyl radicals using 2,2-Difluoro-2-mesitylacetic acid via silver-promoted oxidative decarboxylation.

Mechanistic Rationale & Reagent Design

The gem-difluoromethylene (–CF₂–) group is a highly sought-after bioisostere in drug discovery. It mimics ethereal oxygen or carbonyl groups while significantly enhancing metabolic stability, lipophilicity, and membrane permeability. Traditionally, installing this motif required harsh fluorinating agents or expensive photoredox catalysts.

The use of 2,2-Difluoro-2-mesitylacetic acid (CAS: 1436389-32-0) offers a cost-effective and robust alternative. Subjecting this precursor to silver-promoted oxidative decarboxylation generates the mesityldifluoromethyl radical.

Causality in Reagent Selection:

-

Electronic Tuning: Unlike the highly electrophilic trifluoromethyl (–CF₃) radical, the aryldifluoromethyl radical is slightly electron-rich [1]. This unique electronic property allows it to efficiently add to unactivated double bonds, such as those found in 2-allyloxybenzaldehydes.

-

Steric Tolerance: The mesityl group features two ortho-methyl groups, creating significant steric hindrance. Despite this bulk, the radical addition proceeds smoothly (yielding complex chroman-4-one architectures), demonstrating the powerful thermodynamic driving force of this specific radical cascade [1].

Fig 1: Silver-promoted decarboxylative radical cascade mechanism for chroman-4-one synthesis.

Reaction Optimization & Causality

To ensure the successful generation of the radical, the catalytic system must be carefully balanced. The standard protocol utilizes AgNO₃ as the catalyst and K₂S₂O₈ as the terminal oxidant.

-

Why AgNO₃? Ag(I) acts as an electron shuttle. It is oxidized by the persulfate anion (S₂O₈²⁻) to Ag(II). The highly electrophilic Ag(II) species facilitates a single-electron transfer (SET) from the carboxylate of the 2,2-difluoro-2-mesitylacetic acid, triggering the release of CO₂ and generating the target radical.

-

Why CH₃CN/H₂O (1:3)? The biphasic/highly polar nature of the solvent is critical. Water is required to solubilize the inorganic persulfate salt and stabilize the highly polar transition states, while acetonitrile ensures the organic precursor and alkene remain in solution.

Quantitative Data Summary

The following table summarizes the optimization parameters that validate the chosen protocol [1].

| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | AgNO₃ (20) | K₂S₂O₈ (2.0) | CH₃CN/H₂O (1:3) | 80 | 68% * | Optimal SET and solubility balance. |

| 2 | AgOAc (20) | K₂S₂O₈ (2.0) | CH₃CN/H₂O (1:3) | 80 | 65% | Acetate counterion offers no distinct advantage. |

| 3 | None | K₂S₂O₈ (2.0) | CH₃CN/H₂O (1:3) | 80 | N.R. | Proves Ag(I) is strictly required for SET. |

| 4 | AgNO₃ (20) | (NH₄)₂S₂O₈ (2.0) | DMSO | 40 | 32% | Poor oxidant solubility; side reactions in DMSO. |

*Note: Baseline optimization data is based on the less hindered 4-methyl derivative. When utilizing the sterically hindered 2,2-difluoro-2-mesitylacetic acid under Entry 1 conditions, the isolated yield is 55%, which is exceptionally high given the steric bulk of the mesityl group.

Experimental Methodology: Self-Validating Protocol

This protocol describes the cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehyde using 2,2-difluoro-2-mesitylacetic acid. The procedure is designed as a self-validating system , meaning physical indicators at each step confirm the reaction is proceeding correctly.

Fig 2: Step-by-step experimental workflow for the radical aryldifluoromethylation protocol.

Step-by-Step Procedure

Step 1: Reagent Assembly

-

To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-allyloxybenzaldehyde (0.2 mmol, 1.0 equiv) and 2,2-difluoro-2-mesitylacetic acid (0.3 mmol, 1.5 equiv).

-

Add AgNO₃ (0.04 mmol, 20 mol%) and K₂S₂O₈ (0.4 mmol, 2.0 equiv).

-

Self-Validation Check: The mixture should appear as a heterogeneous mixture of solid salts and organic liquids/solids.

Step 2: Solvent Addition & Degassing 3. Add 2.0 mL of a pre-mixed CH₃CN/H₂O (1:3 v/v) solvent system. 4. Seal the tube with a rubber septum and purge the mixture with Nitrogen (N₂) gas for 10 minutes via a submerged needle, venting through an exit needle.

-

Causality: Oxygen is a potent radical scavenger. Failing to degas will result in the formation of peroxy radicals, quenching the desired cascade and drastically reducing yield.

Step 3: Thermal Activation & Decarboxylation 5. Remove the venting needle and transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4 hours.

-

Self-Validation Check 1 (Gas Evolution): Within 5–10 minutes of reaching 80 °C, gentle effervescence should be visible. This is the release of CO₂ gas, physically validating that the oxidative decarboxylation cycle has initiated.

-

Self-Validation Check 2 (Color/State): The reaction mixture should become a slightly turbid, pale-to-yellowish suspension. If the solution turns completely opaque black, it indicates the premature reduction of Ag(I) to Ag(0) (silver mirror/precipitate), meaning the catalytic cycle has crashed (usually due to degraded persulfate).

Step 4: Workup & Isolation 6. After 4 hours, cool the reaction vessel to room temperature. 7. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel. 8. Extract the aqueous layer with EtOAc (3 × 10 mL). 9. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via silica gel flash column chromatography (Eluent: Petroleum Ether / EtOAc gradient) to isolate the pure 3-(mesityldifluoromethyl)chroman-4-one.

References

-

Sun, Q.; Li, H.; Chen, X.; Hao, J.; Deng, H.; Jiang, H. "Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives." Molecules, 2023, 28(8), 3578. URL: [Link]

Applications of 2,2-Difluoro-2-mesitylacetic Acid in medicinal chemistry

Application Note: Late-Stage Installation of Sterically Demanding Gem-Difluoroalkyl Motifs

Executive Summary

This guide details the utility of 2,2-Difluoro-2-mesitylacetic Acid (MDFA) (CAS: 1436389-32-0) as a specialized reagent for introducing the (2,4,6-trimethylphenyl)difluoromethyl motif into drug candidates. Unlike simple difluoromethylation reagents, MDFA installs a bulky, lipophilic, and metabolically blocked aromatic scaffold. This note focuses on its primary application in silver-promoted decarboxylative radical cascades and copper-catalyzed cross-couplings , providing medicinal chemists with protocols to navigate the steric challenges associated with the mesityl group.

Chemical Profile & Medicinal Chemistry Rationale

Reagent Specifications

| Property | Specification |

| Chemical Name | 2,2-Difluoro-2-(2,4,6-trimethylphenyl)acetic acid |

| Abbreviation | MDFA |

| CAS Number | 1436389-32-0 |

| Molecular Weight | 214.21 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, Desiccate (Hygroscopic) |

Strategic Value in Drug Design

The Mesityl-CF₂- moiety offers a unique combination of steric and electronic properties:

-

Bioisosterism: The

group acts as a lipophilic bioisostere of an ethereal oxygen ( -

Metabolic Blocking: The mesityl group (2,4,6-trimethyl) effectively blocks metabolic oxidation at the typically vulnerable ortho and para positions of the aromatic ring.

-

Conformational Locking: The steric bulk of the mesityl group, combined with the rigidity of the

linker, can induce atropisomerism or restrict bond rotation, locking the ligand into a bioactive conformation.

Mechanistic Insight: Radical Decarboxylation